1-(2,5-Dichlorophenyl)-2-nitroethene

Regioisomerism Structure-Activity Relationship Chemical Procurement

1-(2,5-Dichlorophenyl)-2-nitroethene (CAS 1056473-63-2, IUPAC: 1,4-dichloro-2-[(E)-2-nitroethenyl]benzene) is a synthetic dichlorinated β-nitrostyrene derivative with the molecular formula C8H5Cl2NO2 and a molecular weight of 218.03 g/mol. The compound belongs to the nitroalkene class, characterized by a conjugated nitrovinyl group attached to a 2,5-dichlorophenyl ring, which renders it a reactive Michael acceptor and a versatile intermediate in organic synthesis.

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
CAS No. 1056473-63-2
Cat. No. B1434774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dichlorophenyl)-2-nitroethene
CAS1056473-63-2
Molecular FormulaC8H5Cl2NO2
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])Cl
InChIInChI=1S/C8H5Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-5H/b4-3+
InChIKeyRPUYLGLBIPICLY-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dichlorophenyl)-2-nitroethene (CAS 1056473-63-2): A Halogenated β-Nitrostyrene Building Block for Specialized Organic Synthesis


1-(2,5-Dichlorophenyl)-2-nitroethene (CAS 1056473-63-2, IUPAC: 1,4-dichloro-2-[(E)-2-nitroethenyl]benzene) is a synthetic dichlorinated β-nitrostyrene derivative with the molecular formula C8H5Cl2NO2 and a molecular weight of 218.03 g/mol [1]. The compound belongs to the nitroalkene class, characterized by a conjugated nitrovinyl group attached to a 2,5-dichlorophenyl ring, which renders it a reactive Michael acceptor and a versatile intermediate in organic synthesis . Notably, it is predominantly supplied by specialized research chemical vendors (e.g., Biosynth, CymitQuimica) and is not listed in the catalogs of major broad-line suppliers such as Sigma-Aldrich or Fisher Scientific as of this analysis .

Why Generic β-Nitrostyrene Substitution Is Insufficient: The Specificity of the 2,5-Dichloro Regioisomer in 1-(2,5-Dichlorophenyl)-2-nitroethene Procurement


Within the dichloro-β-nitrostyrene family, the position of chlorine substituents on the aromatic ring profoundly influences both physicochemical properties and chemical reactivity [1]. The 2,5-dichloro substitution pattern in this compound presents a distinct electronic environment compared to its 2,4-, 2,6-, and 3,4-dichloro regioisomers, each of which has a separate CAS number and exhibits different solid-state packing, melting behavior, and reactivity profiles [2]. For instance, the 2,4-dichloro analogue (CAS 18984-21-9) has a reported melting point of 115–119 °C, while the 2,6-dichloro analogue (CAS 22482-43-5) melts at 64–65 °C, and the 3,4-dichloro analogue (CAS 18984-16-2) at 93–97 °C—indicating that regioisomeric substitution directly alters solid-state properties relevant to purification, formulation, and handling . Generic substitution without regioisomer specification therefore risks introducing a compound with divergent reactivity, solubility, and biological interaction profiles, undermining experimental reproducibility in structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-(2,5-Dichlorophenyl)-2-nitroethene (CAS 1056473-63-2)


Regioisomeric Purity as a Critical Quality Attribute: The 2,5-Dichloro Substitution Pattern Versus Other Dichloro-β-nitrostyrene Regioisomers

1-(2,5-Dichlorophenyl)-2-nitroethene represents a specific regioisomer within the dichloro-β-nitrostyrene family that is chemically and physically distinct from its 2,4-, 2,6-, and 3,4-dichloro counterparts. Each regioisomer possesses a unique CAS number and exhibits different melting behavior: the 2,5-dichloro isomer is a powder at ambient temperature (melting point data not explicitly published, but the compound is supplied as a powder by vendors such as CymitQuimica), while the 2,4-dichloro analogue melts at 115–119 °C, the 2,6-dichloro isomer at 64–65 °C, and the 3,4-dichloro isomer at 93–97 °C [1]. The 2,5-substitution pattern places one chlorine ortho and one chlorine meta to the nitrovinyl group, creating a unique electronic push-pull effect that modulates the electrophilicity of the β-carbon in Michael addition reactions differently than other regioisomers [2].

Regioisomerism Structure-Activity Relationship Chemical Procurement

Specialized Vendor Exclusivity: Differentiated Supply Chain Position of 1-(2,5-Dichlorophenyl)-2-nitroethene

As of 2024, 1-(2,5-dichlorophenyl)-2-nitroethene (CAS 1056473-63-2) is not listed in the catalogs of major broad-line chemical suppliers including Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific, or Santa Cruz Biotechnology. In contrast, its 2,6-dichloro regioisomer (CAS 22482-43-5) is readily available from Thermo Fisher Scientific and Santa Cruz Biotechnology, while the 3,4-dichloro analogue (CAS 18984-16-2) is stocked by Sigma-Aldrich . The target compound is supplied by specialty research chemical vendors such as Biosynth (product code FD66174) and CymitQuimica, with a minimum purity specification of 95% and pricing indicative of a boutique, low-volume research chemical (e.g., €329 for 1g, €454 for 2g as of 2019) . This supply landscape means that procurement of the 2,5-isomer for SAR studies requires engagement with specialized vendors and careful verification of regioisomeric identity.

Chemical Sourcing Supply Chain Procurement

Computed Physicochemical Profile: Lipophilicity Advantage of the 2,5-Dichloro Substitution Pattern

The computed XLogP3 value for 1-(2,5-dichlorophenyl)-2-nitroethene is 3.0, as calculated by PubChem, with a topological polar surface area (TPSA) of 45.8 Ų and zero hydrogen bond donors [1]. This lipophilicity profile places the compound within a favorable range for membrane permeability in cell-based assays. By comparison, the non-chlorinated parent compound trans-β-nitrostyrene (CAS 5153-67-3) has a computed XLogP of approximately 2.0, indicating that the 2,5-dichloro substitution increases lipophilicity by roughly one log unit [2]. This enhanced lipophilicity may improve passive membrane diffusion compared to the unsubstituted analogue, though it may also reduce aqueous solubility—a trade-off typical of halogenated aromatic compounds. The compound has zero hydrogen bond donors and only two hydrogen bond acceptors (the nitro group oxygens), consistent with a molecule that relies primarily on hydrophobic and dipole-dipole interactions for target binding [1].

Lipophilicity Drug-likeness Physicochemical Properties

Reactivity as a Michael Acceptor: The Nitroalkene Pharmacophore in 1-(2,5-Dichlorophenyl)-2-nitroethene

The β-nitrostyrene scaffold, of which 1-(2,5-dichlorophenyl)-2-nitroethene is a halogenated derivative, is recognized across the medicinal chemistry literature as a privileged electrophilic pharmacophore capable of forming covalent adducts with biological nucleophiles such as cysteine thiols [1]. The biological activity of β-nitrostyrenes has been correlated with the electrophilicity of the β-carbon, which is modulated by aromatic ring substituents—electron-withdrawing groups like chlorine enhance this electrophilicity, potentially increasing the rate of covalent bond formation with target proteins [2]. A broad study of nitrostyrene derivatives demonstrated antifungal and antibacterial activities that varied with halogen substitution pattern, and the 2,5-dichloro configuration represents one distinct point in this structure-activity landscape [3]. However, direct quantitative reactivity data (e.g., measured rate constants for glutathione adduct formation) for this specific compound have not been published, and its biological activity profile remains largely uncharacterized in the peer-reviewed literature.

Michael Addition Covalent Inhibitors Nitroalkene Reactivity

Recommended Application Scenarios for 1-(2,5-Dichlorophenyl)-2-nitroethene (CAS 1056473-63-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Halogenated Nitrostyrenes as Electrophilic Probes or Covalent Inhibitor Leads

The primary value of 1-(2,5-dichlorophenyl)-2-nitroethene lies in its role as a specific regioisomeric probe for SAR studies within the dichloro-β-nitrostyrene series. Researchers investigating how chlorine position on the aromatic ring modulates Michael acceptor reactivity, target cysteine engagement kinetics, or antimicrobial potency should include this 2,5-substituted isomer as a comparator alongside the 2,4-, 2,6-, and 3,4-dichloro analogues. The differential electronic environment created by the 2,5-substitution pattern (ortho-Cl and meta-Cl relative to the nitrovinyl group) provides a distinct point in the SAR matrix that cannot be accessed using other regioisomers [1]. The compound's computed XLogP of 3.0 and TPSA of 45.8 Ų further define its physicochemical space within the series [2].

Synthetic Intermediate for Heterocycle Construction via Michael Addition–Cyclization Cascades

As a β-nitrostyrene, this compound serves as a versatile Michael acceptor for conjugate addition reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles, enabling the construction of diverse heterocyclic scaffolds [1]. The primary amine generated upon nitro group reduction can participate in intramolecular cyclization, providing a route to indole, quinoline, and other nitrogen-containing heterocycles. The 2,5-dichlorophenyl group introduces steric and electronic effects that may influence the diastereoselectivity of subsequent transformations. Nitroalkenes are well-established as 'synthetic chameleons' due to their ability to participate in Michael additions, cycloadditions, and reduction sequences [2]. The specific 2,5-dichloro substitution may offer advantages in reactions where ortho-substitution influences transition-state geometry, as suggested by studies on oxygen–chlorine interactions in Michael addition transition states .

Physicochemical Property Studies: Halogen Effects on Lipophilicity and Solid-State Behavior in Nitroaromatics

This compound is well-suited for studies examining the effect of halogen regioisomerism on the solid-state properties, solubility, and lipophilicity of nitroaromatic compounds. With its computed XLogP of 3.0, zero hydrogen bond donors, and a TPSA of 45.8 Ų [1], 1-(2,5-dichlorophenyl)-2-nitroethene occupies a defined region of physicochemical space that can be compared with its regioisomers to derive property–substitution relationships. Such studies are valuable for building predictive models of nitroaromatic compound behavior and for understanding how chlorine position affects crystal packing, melting point, and solubility–permeability trade-offs.

Antifungal Lead Optimization: A 2,5-Dichloro Substitution Point in the β-Nitrostyrene Pharmacophore Landscape

β-Nitrostyrene derivatives have demonstrated broad-spectrum antifungal activity against Candida species and other pathogenic fungi, with activity modulated by aromatic ring substitution [1]. While the 2,5-dichloro isomer itself has not been the subject of dedicated antifungal studies, its inclusion in a panel of regioisomeric nitrostyrenes could reveal substitution-dependent potency trends. The 2,5-dichloro substitution pattern is structurally related to the 4-amino-3,5-dichloro-β-nitrostyrene scaffold described in patent literature as possessing antifungal and anti-thrombotic activity [2]. This structural similarity suggests the 2,5-dichloro isomer merits evaluation in antifungal screening cascades, particularly where halogen position–activity relationships are being mapped.

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